molecular formula C16H13N3O B5613586 N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

Cat. No.: B5613586
M. Wt: 263.29 g/mol
InChI Key: FGURRCYDLTYTJQ-UHFFFAOYSA-N
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Description

N~1~-[3-(2-Quinoxalinyl)phenyl]acetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(2-Quinoxalinyl)phenyl]acetamide typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 2-aminobenzamide with 2-quinoxalinecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of N1-[3-(2-Quinoxalinyl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(2-Quinoxalinyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated quinoxalines, nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Functionalized quinoxaline derivatives with various substituents.

Scientific Research Applications

N~1~-[3-(2-Quinoxalinyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(2-Quinoxalinyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . By binding to these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, quinoxaline derivatives can interact with cellular membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(2-Quinoxalinyl)phenyl]acetamide stands out due to its unique combination of a quinoxaline moiety and a phenylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11(20)18-13-6-4-5-12(9-13)16-10-17-14-7-2-3-8-15(14)19-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGURRCYDLTYTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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